REACTION_CXSMILES
|
[O:1]1[CH2:6][CH2:5][CH:4](OS(C2C=CC(C)=CC=2)(=O)=O)[CH2:3][CH2:2]1.[C:18]([O-:21])(=[S:20])[CH3:19].[K+]>CN(C=O)C.[Na+].[I-]>[O:1]1[CH2:2][CH2:3][CH:4]([S:20][C:18](=[O:21])[CH3:19])[CH2:5][CH2:6]1 |f:1.2,4.5|
|
Name
|
|
Quantity
|
300 g
|
Type
|
reactant
|
Smiles
|
O1CCC(CC1)OS(=O)(=O)C1=CC=C(C=C1)C
|
Name
|
potassium thioacetate
|
Quantity
|
268 g
|
Type
|
reactant
|
Smiles
|
C(C)(=S)[O-].[K+]
|
Name
|
|
Quantity
|
3 L
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0.12 g
|
Type
|
catalyst
|
Smiles
|
[Na+].[I-]
|
Control Type
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UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After complete addition
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is partitioned between TBME (3 L) and water (3 L)
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer is extracted with TBME (2 L)
|
Type
|
EXTRACTION
|
Details
|
saturated with NaCl and extracted again with TBME (2×2 L)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic extracts are dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent is removed under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
O1CCC(CC1)SC(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 153 g | |
YIELD: PERCENTYIELD | 81% | |
YIELD: CALCULATEDPERCENTYIELD | 81.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |